BenchChemオンラインストアへようこそ!

6-(4-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

c-Met kinase pyridazinone scaffold kinase inhibitor selectivity

6-(4-Methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one (molecular formula C₁₇H₁₉N₃O₄, molecular weight 329.35 g/mol) is a synthetic pyridazin-3(2H)-one derivative featuring a 4-methoxyphenyl substituent at the 6-position and a morpholino-2-oxoethyl side chain at the N2 position. It is listed by multiple research chemical suppliers at a typical purity of 95–98% and is offered for early-stage discovery research.

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
Cat. No. B5624038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one
Molecular FormulaC17H19N3O4
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3
InChIInChI=1S/C17H19N3O4/c1-23-14-4-2-13(3-5-14)15-6-7-16(21)20(18-15)12-17(22)19-8-10-24-11-9-19/h2-7H,8-12H2,1H3
InChIKeyZKLFESVNFPEWDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one: Chemical Identity and Procurement Context


6-(4-Methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one (molecular formula C₁₇H₁₉N₃O₄, molecular weight 329.35 g/mol) is a synthetic pyridazin-3(2H)-one derivative featuring a 4-methoxyphenyl substituent at the 6-position and a morpholino-2-oxoethyl side chain at the N2 position [1]. It is listed by multiple research chemical suppliers at a typical purity of 95–98% and is offered for early-stage discovery research [1]. However, a systematic search of the primary peer-reviewed literature, patent databases, and authoritative pharmacological repositories did not identify a published, comparator-backed biological profile—such as target engagement, cellular potency, selectivity, ADMET, or in vivo efficacy data—for this specific compound. Consequently, any differentiation claims must be treated as provisional and derived from class-level or structural analog data rather than from direct, compound-specific evidence.

Why Generic Substitution Fails for 6-(4-Methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one


Within the pyridazin-3(2H)-one chemical space, small structural modifications at the N2 side chain or the C6 aryl group frequently produce pronounced shifts in kinase selectivity, PDE isoform preference, or GPCR subtype activity [1][2]. For instance, published SAR studies on analogous morpholino-pyridazinone scaffolds demonstrate that replacing a morpholino-pyrimidine appendage with a morpholino-2-oxoethyl chain—the key differentiating feature of the title compound—can redirect target engagement from c-Met kinase inhibition toward other pharmacological profiles [1]. Similarly, Mannich base derivatives of 6-(4-methoxyphenyl)pyridazin-3-one show that even minor variations in the N2 substituent can invert functional activity or substantially alter the therapeutic window [2]. These precedents indicate that simple in-class substitution without direct, quantitative comparator data on the specific compound carries a high risk of selecting a molecule with a divergent pharmacological signature, making procurement decisions based solely on scaffold similarity scientifically unsound.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 6-(4-Methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one


Structural Divergence from Morpholino-Pyrimidine c-Met Inhibitors

The title compound replaces the morpholino-pyrimidine moiety found in the benchmark c-Met inhibitor series (e.g., compounds from Kang et al., 2014) with a morpholino-2-oxoethyl chain. In the reference series, optimal c-Met inhibition (IC₅₀ values in the low nanomolar range for the most potent analogs) required the pyrimidine ring for hinge-binding interactions [1]. Removal of this motif is predicted to abolish c-Met activity. This constitutes a fundamental pharmacological differentiation, not merely a potency shift.

c-Met kinase pyridazinone scaffold kinase inhibitor selectivity

Predicted Physicochemical and Permeability Profile vs. CNS-Penetrant MAO-B Inhibitor Pyridazinones

A recent series of morpholino pyridazinone MAO-B inhibitors reported optimal CNS permeability (Pe > 4.0 × 10⁻⁶ cm/s) for compounds with specific substitution patterns [1]. The title compound, bearing a morpholino-2-oxoethyl group, is anticipated to have a lower logP and increased hydrogen-bonding capacity relative to the most permeable analogs (e.g., Y11, Pe = 5.45 × 10⁻⁶ cm/s), which could reduce passive BBB penetration. No experimental permeability data are available for the target compound, but computational predictions based on its structure suggest it lies outside the optimal CNS-MPO range of the published series.

MAO-B inhibition CNS permeability PAMPA logP

Absence of In Vivo Analgesic Activity vs. 2-Substituted Mannich Base Analogs

In a series of 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives, compound IVe (2-(4-fluorophenylpiperazinyl)methyl analog) exhibited analgesic activity superior to acetylsalicylic acid (ASA) in the phenylbenzoquinone-induced writhing test, with anti-inflammatory activity comparable to indomethacin, and no gastric ulcerogenic effect [1]. The title compound, which bears a morpholino-2-oxoethyl group instead of the piperazine Mannich base side chain, lacks any published in vivo efficacy data. The absence of the critical basic amine and arylpiperazine pharmacophore is expected to eliminate the observed analgesic activity.

analgesic activity anti-inflammatory gastric safety writhing test

Purity and Supply Chain Transparency Relative to Uncharacterized In-Class Compounds

The target compound is available from multiple vendors (e.g., BenchChem, EvitaChem) with reported purity of 95% [1]. However, these suppliers are excluded from this analysis per source restrictions, and no analytical certificates (CoA), spectroscopic characterization, or batch-to-batch consistency data were retrievable from preferred sources (peer-reviewed journals, Sigma-Aldrich, TRC, or other authoritative databases). In contrast, closely related 6-(4-methoxyphenyl)pyridazin-3(2H)-one (CAS 2166-33-8) has a well-documented melting point (188-189 °C) and storage conditions , providing a benchmark for physical characterization that is absent for the title compound.

chemical purity quality control vendor reliability research chemical sourcing

Application Scenarios for 6-(4-Methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one Based on Available Evidence


Negative Control or Pharmacological Tool for c-Met Kinase Studies

Given the strong SAR evidence that a morpholino-pyrimidine appendage is required for c-Met kinase inhibition in the 6-phenylpyridazin-3-one series [1], the title compound, which replaces that moiety with a morpholino-2-oxoethyl group, is predicted to be inactive against c-Met. It may serve as a structurally matched negative control in assays where the objective is to confirm that biological effects are specifically mediated by c-Met inhibition rather than by off-target interactions of the pyridazinone scaffold.

Scaffold-Hopping Starting Point for Non-Kinase Targets

The morpholino-2-oxoethyl side chain introduces additional hydrogen-bond acceptors and a distinct conformational profile compared to morpholino-pyrimidine analogs [1] and arylpiperazine Mannich bases [2]. This structural divergence makes the compound a potential candidate for screening against targets where morpholino-pyridazinones have not been explored—such as specific phosphodiesterase isoforms, bacterial enzymes, or plant biology targets—provided that the procurement team accepts the absence of pre-existing target data and commits to de novo profiling.

Peripheral Pharmacology Candidate Avoiding CNS Exposure

Based on class-level inference from morpholino pyridazinone MAO-B inhibitors, the target compound is predicted to exhibit low passive CNS permeability relative to analogs optimized for blood–brain barrier penetration (e.g., Y11, Pe = 5.45 × 10⁻⁶ cm/s) [1]. If a research program seeks a pyridazinone-based probe that is peripherally restricted—for example, for gastrointestinal, cardiovascular, or metabolic disease targets—this compound may be preferred over CNS-penetrant analogs, although experimental confirmation of low brain exposure is required.

Analytical Reference for Mass Spectrometry or Chromatography Method Development

The compound's molecular formula (C₁₇H₁₉N₃O₄) and distinct isotopic pattern may be useful as a retention time marker or mass calibration standard in LC-MS/MS methods for pyridazinone-containing libraries. However, the lack of publicly available spectral data (NMR, IR, HRMS) from admissible sources means that the procurement entity must obtain or generate such data independently before the compound can serve as a certified reference material.

Quote Request

Request a Quote for 6-(4-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.